molecular formula C6H9NOS B1627877 N-(1-Thiophen-2-YL-ethyl)-hydroxylamine CAS No. 904818-25-3

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine

Cat. No. B1627877
CAS RN: 904818-25-3
M. Wt: 143.21 g/mol
InChI Key: OZKKHNXOEOVOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-Thiophen-2-YL-ethyl)-hydroxylamine” is a chemical compound that belongs to the class of nitroanilines. It is related to compounds such as “(E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide” and “2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline” which have been studied for their crystal structure and biological activity .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the compound “1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea” was synthesized and characterized . Another related compound, “2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline”, was prepared from barbituric acid and (E)-(2-nitrovinyl)benzene .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the crystal structure of “(E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide” was determined, revealing that the planes of the thiophene and phenyl rings are nearly perpendicular to each other .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, the Michael addition of aminomaleimides with nitroolefins has been catalyzed by Takemoto’s catalyst . Another study reported the reaction of indoles with nitroalkenes in the presence of Rose Bengal as a photocatalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea” was obtained after 3 days of reaction at room temperature in 68% yield .

Scientific Research Applications

Synthesis and Characterization

N-(1-Thiophen-2-yl-ethyl)-hydroxylamine derivatives have been explored for their synthesis and characterization, contributing to the field of organic chemistry and materials science. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride demonstrated learning and memory facilitation in mice, highlighting the potential neurological applications of thiophene derivatives Jiang Jing-ai, 2006. Similarly, the study on the adsorption and corrosion inhibition of a new synthesized thiophene Schiff base on mild steel X52 in acidic solutions provided insights into the application of thiophene derivatives in corrosion protection, which could be relevant for materials used in harsh chemical environments D. Daoud et al., 2014.

Anticancer Activity

Thiophene derivatives, including those related to N-(1-Thiophen-2-yl-ethyl)-hydroxylamine, have shown potential in anticancer research. For instance, the synthesis, characterization, and anticancer activities of a novel thiophenylchromane compound were investigated, revealing moderate anticancer activity against HepG2 cancer cell lines, suggesting a potential pathway for developing new anticancer agents S. Vaseghi et al., 2021.

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal properties of thiophene derivatives has also been conducted. A study on new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes found that some compounds exhibited activity comparable to standard antibiotics against a variety of bacterial strains and yeast, highlighting the potential of thiophene derivatives in antimicrobial and antifungal applications A. Altundas et al., 2010.

Mechanism of Action

Target of Action

Related compounds have been used in pharmaceutical testing , suggesting potential biological targets. More research is needed to identify the specific targets of this compound.

Biochemical Pathways

Related compounds have been involved in visible light-mediated reactions , suggesting that this compound might also interact with light-sensitive biochemical pathways.

Safety and Hazards

Safety data sheets for related compounds such as “4-methoxy-N-(2-nitro-1-(thiophen-2-yl)ethyl)aniline” and “METHYL-(1-THIOPHEN-2-YL-ETHYL)-AMINE” are available, indicating potential hazards such as the formation of carbon oxides, nitrogen oxides, and sulfur oxides .

Future Directions

The endocannabinoid system, which interacts with compounds like “N-(1-Thiophen-2-YL-ethyl)-hydroxylamine”, is a promising target for the development of novel drugs for the treatment of psychiatric illnesses . Moreover, the enantioselective Michael addition of aminomaleimides with nitroolefins, catalyzed by Takemoto’s catalyst, represents a promising direction for future research .

properties

IUPAC Name

N-(1-thiophen-2-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKKHNXOEOVOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587642
Record name N-Hydroxy-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine

CAS RN

904818-25-3
Record name N-Hydroxy-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine
Reactant of Route 2
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine
Reactant of Route 3
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine
Reactant of Route 4
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine
Reactant of Route 5
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine
Reactant of Route 6
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.